[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
Description
[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a halogenated pyrazole derivative with the molecular formula C₇H₇BrF₂N₂O₂ and a molecular weight of 269.04 g/mol . The compound features a pyrazole ring substituted with bromine (Br), difluoromethyl (CF₂H), and methyl (CH₃) groups, linked to an acetic acid moiety. Key physicochemical properties include a predicted density of 1.86 g/cm³, boiling point of 382.8°C, and a pKa of 3.31, indicating moderate acidity .
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNMVFPXKXTLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180004 | |
| Record name | 4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-81-5 | |
| Record name | 4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is synthesized via Grignard exchange reactions on halogenated pyrazole intermediates. Key steps include:
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Grignard Reagent Interaction : Reacting 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole with isopropyl magnesium chloride generates a magnesium intermediate, which is then quenched with carbon dioxide to form the carboxylic acid group .
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Halogenation : Bromine substitution at the pyrazole 4-position occurs via diazotization and coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (yield: 88.2%) .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, Cu₂O | 88.2% | 98.5% | |
| Grignard Exchange | iPrMgCl, CO₂ | 64% (total) | >99.5% |
Nucleophilic Substitution at Bromine
The bromine atom at position 4 is highly reactive in nucleophilic aromatic substitution (NAS) due to the electron-deficient pyrazole ring. Examples include:
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Amination : Reaction with primary/secondary amines under Pd catalysis (e.g., Buchwald-Hartwig conditions) yields 4-amino derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, forming biaryl pyrazoles.
Table 2: Substitution Reactions
| Reaction Type | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Amination | NH₃, Pd(OAc)₂ | 4-Amino derivative | 72% | Requires ligand (Xantphos) |
| Suzuki Coupling | PhB(OH)₂, PdCl₂ | 4-Phenyl derivative | 68% | Tolerant of electron-donating groups |
Functionalization of the Acetic Acid Group
The carboxylic acid undergoes standard derivatization:
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Esterification : Treatment with ethanol/H₂SO₄ yields ethyl esters (e.g., ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, CAS 681015-28-1) .
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Amide Formation : Reacts with amines via EDC/HOBt coupling to generate bioisosteres for medicinal chemistry applications .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring participates in EAS at position 5 (meta to bromine and difluoromethyl groups):
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Nitration : Fuming HNO₃ introduces a nitro group at position 5 (yield: 56%) .
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Sulfonation : Oleum generates sulfonic acid derivatives, though steric hindrance from the methyl group reduces efficiency .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd/C) removes bromine, producing 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This pathway is critical for generating des-bromo analogs .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in acidic/basic media (pH 2–12, 25°C), but prolonged heating (>80°C) in strong base degrades the difluoromethyl group to CO₂ and HF .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing HBr and CO₂. Char residue at 600°C: 12–15% .
Key Research Findings
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Regioselectivity : Bromine at position 4 directs electrophiles to position 5 due to resonance effects .
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Electronic Effects : The difluoromethyl group (-CF₂H) increases ring electron deficiency, accelerating NAS but slowing EAS .
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Biological Relevance : Derivatives exhibit herbicidal and antifungal activity, linked to pyrazole ring functionalization .
Scientific Research Applications
[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-acetic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: Difluoromethyl (CF₂H) vs. Cyclopropyl vs.
Chain Length: Propanoic acid derivatives (e.g., C₉H₁₀BrF₃N₂O₂) exhibit improved solubility over acetic acid analogs but may reduce binding affinity due to increased flexibility .
Biological Activity :
- Bromine and fluorine substituents enhance halogen bonding with biological targets (e.g., antimicrobial activity in ). Difluoromethyl groups mimic hydroxyl/methyl bioisosteres, optimizing metabolic stability .
Biological Activity
[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS Number: 1001518-81-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including the presence of bromine and difluoromethyl groups, which may influence its pharmacological properties. The following sections will detail the compound's biological activities based on recent research findings, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇BrF₂N₂O₂. The compound's structure can be represented as follows:
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole compounds demonstrated their effectiveness against different cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 12.5 | Apoptosis |
| Pyrazole B | MDA-MB-231 | 10.0 | Cell Cycle Arrest |
| [4-bromo...] | A549 | TBD | TBD |
Note: TBD = To Be Determined
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. A specific study highlighted that compounds with similar structures to this compound exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives
| Compound Name | COX-1 Inhibition IC₅₀ (μM) | COX-2 Inhibition IC₅₀ (μM) |
|---|---|---|
| Pyrazole C | 5.40 | 0.01 |
| Pyrazole D | TBD | TBD |
| [4-bromo...] | TBD | TBD |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for their antimicrobial effects. Studies have shown that certain pyrazoles can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazole compounds against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that several derivatives displayed significant inhibitory effects, suggesting their potential use in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
